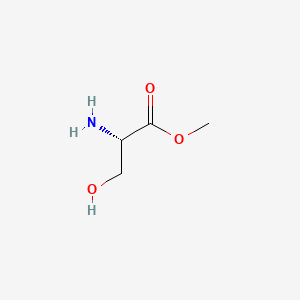

Serine methyl ester

Description

Significance of Amino Acid Esters as Synthetic Intermediates in Chemical Biology

Amino acid esters are crucial intermediates in organic synthesis, particularly in peptide synthesis, medicinal chemistry, and as chiral building blocks. nih.gov Their increased solubility in organic solvents, compared to their free amino acid counterparts, makes them valuable in these applications. uu.nlnih.gov The esterification of the carboxyl group is a key step in preparing amino acids for peptide synthesis. uu.nlnih.gov

Amino acid esters are utilized in the synthesis of a wide range of biologically active molecules. For instance, they are precursors in the development of novel therapeutic agents, including anticancer, antibacterial, and antiviral compounds. ontosight.ai They also play a role in the synthesis of N-aryl amino acids, which are important for studying protein structure and function. researchgate.net Furthermore, amino acid esters are used in the creation of aminoboronic acids, which are being investigated as potential enzyme inhibitors. nih.gov

The versatility of amino acid esters extends to their use in creating complex molecular structures. For example, they are used in the synthesis of diaminocyclitols and imidazole-4,5-dicarboxamides. acs.orgmdpi.com Their application in bioconjugation allows for the attachment of biomolecules to various surfaces, which is important for developing targeted drug delivery systems. chemimpex.com

Overview of Serine Methyl Ester's Foundational Role in Organic and Peptide Chemistry

This compound, in its various protected forms, is a fundamental building block in organic and peptide chemistry. chemimpex.comontosight.aichemimpex.com The protection of the amino and carboxyl groups allows for selective reactions at the hydroxyl group of the serine side chain. ontosight.ai Common protecting groups include the tert-butoxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc) groups for the amine, which are essential for peptide synthesis. chemimpex.comontosight.ai

Beyond peptide synthesis, this compound serves as a chiral precursor for the synthesis of other complex molecules. nih.gov It has been used to create chiral serine equivalents for the asymmetric synthesis of α-alkyl α-amino acids. nih.gov It is also a starting material for the synthesis of various biologically active compounds, including neuroactive agents and enzyme inhibitors. chemimpex.commedchemexpress.com

Scope and Research Trajectories Pertaining to this compound

Current research on this compound and its derivatives is diverse, spanning several areas of chemistry and biology. ontosight.aiontosight.aichemimpex.comchemimpex.com One major focus is its application in medicinal chemistry and drug development. ontosight.aichemimpex.comchemimpex.com Researchers are exploring its potential in developing treatments for neurological disorders, cancer, and other diseases. ontosight.aichemimpex.commedchemexpress.com For example, it is used in the synthesis of compounds that modulate neurotransmission and have neuroprotective effects. ontosight.aichemimpex.com

Another significant area of research is its use in the synthesis of novel biomaterials. The chemoenzymatic polymerization of serine esters, for instance, is being investigated for the production of poly(l-serine), a polypeptide with potential applications in functional materials. acs.org This method avoids the need for side-group protection, offering a more efficient synthetic route. acs.org

Furthermore, this compound continues to be a valuable tool in fundamental organic synthesis. acs.orgnih.gov It is employed in the development of new synthetic methodologies, such as the synthesis of 1,4-diaminocyclitols and the asymmetric synthesis of non-canonical amino acids. acs.orgunirioja.es The unique reactivity of this compound and its derivatives allows for the construction of complex and stereochemically defined molecules. acs.orgnih.gov

Data Tables

Table 1: Properties of this compound and its Hydrochloride Salt

| Property | L-Serine Methyl Ester | L-Serine Methyl Ester Hydrochloride | DL-Serine Methyl Ester Hydrochloride |

|---|---|---|---|

| Molecular Formula | C4H9NO3 | C4H10ClNO3 | C4H10ClNO3 |

| Molecular Weight | 119.12 g/mol nih.gov | 155.58 g/mol chemicalbook.com | 155.58 g/mol chemodex.com |

| CAS Number | 2788-84-3 nih.gov | 5680-80-8 sigmaaldrich.com | 5619-04-5 chemodex.com |

| Solubility | Soluble in water and methanol (B129727) fishersci.dk | Soluble in water chemodex.com | |

| Melting Point | 134-136 °C chemodex.com |

| Appearance | Yellow, adhesive wax researchgate.net | Colorless solid chemicalbook.com | |

Table 2: Protected this compound Derivatives in Chemical Synthesis

| Compound Name | Protecting Group(s) | Key Application(s) |

|---|---|---|

| N-Boc-L-Serine Methyl Ester | tert-butoxycarbonyl (Boc) | Peptide synthesis, synthesis of biologically active compounds. ontosight.ai |

| Fmoc-L-Serine Methyl Ester | 9-fluorenylmethyloxycarbonyl (Fmoc) | Peptide synthesis, drug development, bioconjugation. chemimpex.com |

| Z-D-Serine Methyl Ester | Benzyloxycarbonyl (Z) | Synthesis of neuroactive drugs, peptide synthesis, chiral auxiliary. chemimpex.com |

| N-Benzyl-L-serine, methyl ester | Benzyl (B1604629) | Peptide synthesis, building block for heterocycles. |

| Acetyl-L-serine methyl ester | Acetyl | Biochemical research. scbt.com |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl (2S)-2-amino-3-hydroxypropanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO3/c1-8-4(7)3(5)2-6/h3,6H,2,5H2,1H3/t3-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANSUDRATXSJBLY-VKHMYHEASA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CO)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H](CO)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

119.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for Serine Methyl Ester and Its Derivatives

Classical Esterification Protocols for Carboxyl Group Protection in Serine

The initial and most fundamental step in utilizing serine in multi-step synthesis is often the protection of its carboxylic acid group. Esterification, converting the carboxylic acid to an ester, prevents its interference in subsequent reactions, such as peptide bond formation at the N-terminus.

A widely employed and efficient method for the synthesis of serine methyl ester is the acid-catalyzed Fischer-Speier esterification. organic-chemistry.org This reaction is typically performed by treating serine with methanol (B129727) in the presence of an acid catalyst. Due to the zwitterionic nature of amino acids, which makes them difficult to esterify directly, strong acidic conditions are required. acs.org

A common and effective approach is the use of thionyl chloride (SOCl₂) with methanol. researchgate.net In this process, thionyl chloride reacts in situ with methanol to generate hydrogen chloride (HCl) gas, which acts as the catalyst, and methyl sulfite. The HCl protonates the carbonyl oxygen of the serine's carboxylic acid group, significantly increasing the electrophilicity of the carbonyl carbon. pearson.com This activation facilitates a nucleophilic attack by methanol, leading to a tetrahedral intermediate. Subsequent elimination of a water molecule yields the this compound, typically isolated as its hydrochloride salt (L-serine methyl ester hydrochloride). researchgate.netnih.gov

This method is well-established for producing amino acid esters. researchgate.net Variations of this protocol exist, such as bubbling HCl gas directly into a methanol solution of serine. google.com The resulting hydrochloride salt is often a stable, crystalline solid that can be easily handled and purified. google.com

Achieving high yield and purity in the esterification of serine requires careful control over reaction parameters. Key variables include temperature, reaction time, and reagent stoichiometry.

Research and patent literature reveal specific conditions optimized for large-scale production. For instance, a synthetic method for L-serine methyl ester hydrochloride involves adding L-serine to methanol, cooling the mixture to between 0-10°C, and then slowly adding thionyl chloride. google.com After the addition, the reaction temperature is raised to 35-40°C and maintained for 24 to 48 hours. google.com This controlled temperature profile helps to manage the reaction rate and minimize the formation of byproducts, thereby improving both yield and purity. google.com Yields as high as 98.1% with a purity of 99.1% have been reported under these optimized conditions. patsnap.com

The table below summarizes findings from various synthetic protocols for L-Serine Methyl Ester Hydrochloride.

| Starting Material | Reagents | Temperature Profile | Reaction Time | Yield | Purity | Source |

| 200kg L-Serine | 700L Methanol, 330kg Thionyl Chloride | Cool to 10°C, add SOCl₂, raise to 38°C | 48 hours | 93.8% | 99.5% | patsnap.com |

| 200kg L-Serine | 600L Methanol, 340kg Thionyl Chloride | Cool to 5°C, add SOCl₂, raise to 35°C | 36 hours | Not specified | Not specified | google.com |

| 200kg L-Serine | 300L Methanol, 460L Recovered Methanol, 280kg Thionyl Chloride | Cool to 10°C, add SOCl₂, raise to 38°C | 48 hours | 94.5% | 99.6% | google.com |

| 200kg L-Serine | 300L Methanol, 450L Recovered Methanol, 270kg Thionyl Chloride | Cool to 10°C, add SOCl₂, raise to 38°C | 48 hours | 98.1% | 99.1% | patsnap.com |

Strategies for N-Terminal and Hydroxyl Group Protection in this compound Synthesis

The tert-butyloxycarbonyl (Boc) group is a widely used acid-labile protecting group for amines. The synthesis of N-Boc-L-serine methyl ester can be achieved through several routes. ontosight.ai

One common method involves a two-step procedure. First, L-serine is reacted with di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) in the presence of a base, such as sodium hydroxide, to form N-Boc-L-serine. orgsyn.org The resulting N-protected amino acid is then esterified. A mild method for this second step is the reaction of N-Boc-L-serine with methyl iodide in the presence of a weak base like potassium carbonate in dimethylformamide (DMF). orgsyn.org This approach cleanly yields N-Boc-L-serine methyl ester as an oil in high yield (86%). orgsyn.org

Alternatively, diazomethane (B1218177) can be used for the esterification of N-Boc-L-serine, though it is a toxic and explosive reagent requiring careful handling. orgsyn.org N-Boc-L-serine methyl ester is a key intermediate for producing various biologically active compounds and is used in the synthesis of α,β-dehydro-α-amino acids and certain anti-cancer agents. chemsrc.commedchemexpress.comchemicalbook.com

The table below outlines a typical synthesis for N-Boc-L-Serine Methyl Ester.

| Step | Reactants | Reagents/Solvents | Key Conditions | Product | Source |

| 1. N-Protection | L-Serine | Di-tert-butyl dicarbonate, 1N Sodium Hydroxide, Dioxane | Stir at 5°C for 30 min, then warm to room temp for 3.5 hr | N-Boc-L-Serine | orgsyn.org |

| 2. Esterification | N-Boc-L-Serine | Methyl Iodide, Potassium Carbonate, Dimethylformamide (DMF) | Stir at 0°C for 30 min, then warm to room temp for 1 hr | N-Boc-L-Serine Methyl Ester | orgsyn.org |

The 9-fluorenylmethyloxycarbonyl (Fmoc) group is another cornerstone of modern peptide synthesis, particularly in solid-phase peptide synthesis (SPPS). wikipedia.org Unlike the acid-labile Boc group, the Fmoc group is stable to acidic conditions but is readily cleaved by mild bases, typically a solution of piperidine (B6355638) in DMF. wikipedia.orgtcichemicals.com This orthogonal stability allows for the selective deprotection of the N-terminus without disturbing acid-labile side-chain protecting groups or the resin linker in SPPS. wikipedia.org

Fmoc-L-serine methyl ester is a valuable building block for incorporating serine into peptide chains. chemimpex.com The Fmoc group is typically introduced by reacting an amine with reagents such as 9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-fluorenylmethyloxycarbonyl)oxysuccinimide (Fmoc-OSu). wikipedia.orgenamine.net The use of Fmoc-protected amino acids streamlines the synthesis of complex peptides and biologically active compounds. chemimpex.com An improved method for synthesizing Fmoc-N-methyl serine involves the formation and subsequent reduction of an oxazolidinone intermediate, which offers better yields and shorter reaction times. researchgate.net

While the N-terminus and C-terminus are protected, the hydroxyl side chain of serine can still participate in unwanted side reactions during certain synthetic steps, such as esterification with another amino acid. To prevent this, the hydroxyl group is often protected. The benzyl (B1604629) (Bn) group is a common choice for protecting alcohols.

In a synthetic route, the hydroxyl group of an N-protected serine derivative can be benzylated. google.com For example, N-palmitoyl-L-serine methyl ester can be treated to protect the hydroxyl group with a benzyl ether linkage. google.com This protection effectively prevents the hydroxyl group from interfering with subsequent esterification reactions. google.com

A key advantage of the benzyl protecting group is its stability under a wide range of conditions, yet it can be cleanly removed by catalytic hydrogenolysis. organic-chemistry.org This deprotection step typically involves reacting the benzylated compound with a hydrogen source, such as hydrogen gas (H₂) or ammonium (B1175870) formate, in the presence of a palladium on carbon (Pd/C) catalyst. google.comorganic-chemistry.org This strategy of protection and deprotection is integral to the total synthesis of complex natural products and pharmaceuticals. google.com

Enantioselective Synthesis of this compound Variants

The generation of enantiomerically pure serine derivatives is paramount for their application in pharmaceuticals and chiral synthesis. Methodologies have evolved to provide high levels of stereocontrol, primarily through asymmetric catalysis and chiral resolution.

Asymmetric amination has emerged as a powerful strategy for the direct introduction of a nitrogen-containing functional group to a prochiral substrate, establishing a chiral center with high enantioselectivity. A notable application is the enantioselective synthesis of (S)-α-methyl-serine methyl ester hydrochloride. nih.govtandfonline.com This process involves the Michael α-amination of a protected hydroxymethyl aldehyde with an azodicarboxylate, catalyzed by a chiral organocatalyst. nih.govtandfonline.com

Another advanced approach involves the Cinchona-aminocatalyzed enantioselective α-hydrazination of α-formyl tertiary amides. acs.orgacs.org This method yields protected quaternized serine tertiary amides with excellent enantiomeric excesses (ee), often greater than 98%. acs.orgacs.org Density functional theory (DFT) calculations suggest a transition state model where a quinuclidinium ion Brønsted acid facilitates the delivery of the aminating agent. acs.org

Chiral resolution remains a vital technique for separating racemic mixtures of serine esters and their derivatives. Both enzymatic and classical chemical methods are employed to isolate the desired enantiomer.

Enzymatic Kinetic Resolution: Kinetic resolution leverages the differential reaction rates of enantiomers with a chiral catalyst, most commonly an enzyme. taylorandfrancis.com Lipases and proteases are frequently used for the resolution of amino acid esters. unipd.it For instance, the kinetic resolution of DL-threo-p-methylsulfonylphenyl serine ethyl ester (MPSE), an important intermediate for the antibiotic florfenicol, has been successfully achieved using lipases. nih.govacs.org Among various lipases, Novozym 435 demonstrated the most effectiveness. nih.govacs.org Researchers identified that side reactions could be suppressed and the conversion rate and ee value significantly improved by adding Zn²⁺ to the reaction medium. nih.gov

Serine carboxypeptidases also serve as effective biocatalysts for resolving racemic α-tertiary ester substrates, which are structurally related to serine ester variants. nih.gov An ester hydrolase from the yeast Candida lipolytica (CLEH) and other serine carboxypeptidases have shown high activity and enantioselectivity in these resolutions. nih.govgoogle.com The crude subtilisin "Alcalase" is another enzyme used for the resolution of amino acid esters in a mixture of tert-butyl alcohol and water. unipd.it

Chemical Resolution: Beyond enzymatic methods, classical chemical resolution via the formation of diastereomeric salts is a robust strategy. A successful application is the resolution of 2-methylserine (B555999) methyl ester. acs.org This process involves reacting the racemic ester with (1S)-(+)-camphorsulfonic acid to form diastereomeric salts, which can be separated by crystallization. This approach has been scaled to produce kilograms of the desired (S)-enantiomer with an enantiomeric excess greater than 99%. acs.org

| Method | Substrate Example | Resolving Agent/Catalyst | Key Findings |

| Enzymatic Kinetic Resolution | DL-threo-p-methylsulfonylphenyl serine ethyl ester | Lipase (Novozym 435) | Addition of Zn²⁺ improves conversion and ee values. nih.gov |

| Enzymatic Kinetic Resolution | Racemic α-tertiary esters | Serine Carboxypeptidases (e.g., from Candida lipolytica) | Enzymes show high activity and enantioselectivity for sterically hindered esters. nih.gov |

| Chemical Resolution | 2-methylthis compound | (1S)-(+)-camphorsulfonic acid | Forms separable diastereomeric salts, enabling large-scale production with >99% ee. acs.org |

Synthesis of Complex Molecules Utilizing this compound as a Precursor

The trifunctional nature of this compound makes it an exceptionally valuable building block in organic synthesis for constructing more complex and biologically relevant molecules.

α,β-Dehydro-α-amino acids are non-proteinogenic amino acids found in various natural products and are useful synthetic intermediates. uminho.pt Serine derivatives are common precursors for these molecules, typically through β-elimination reactions. uminho.ptrsc.org

A widely used method involves the dehydration of N-acylserine methyl esters. uminho.pt For example, treatment with triphenylphosphine (B44618) and diethylazodicarboxylate (DEAD) can effect this transformation, although yields can be moderate. uminho.pt Another approach involves the activation of the β-hydroxyl group. N-alkoxycarbonyl serine methyl esters can be converted to N-alkoxycarbonyl-α,β-unsaturated amino acids in a one-step reaction using sulfuryl chloride and 4-dimethylaminopyridine (B28879) in the presence of an organic base. google.com This method offers yields ranging from 50% to 95%. google.com N-BOC-DL-serine methyl ester is a frequently used starting material for the synthesis of the corresponding α,β-dehydro-α-amino acid. medchemexpress.com It has also been observed that under certain conditions, such as treatment with benzyl chloroformate, DMAP, and triethylamine, serine can undergo elimination to directly yield the fully protected dehydroalanine (B155165) derivative. uminho.pt

The amino and hydroxyl groups of this compound can react intramolecularly with carbonyl compounds to form cyclic nitrogen-oxygen (N,O) acetals, such as oxazolidines. These structures serve as conformationally constrained scaffolds and key intermediates. The synthesis of 1,1-dimethylethyl (S)-4-formyl-2,2-dimethyl-3-oxazolidinecarboxylate, a valuable synthetic intermediate known as Garner's aldehyde, begins with the protection of L-serine to form N-Boc-L-serine, followed by esterification to N-Boc-L-serine methyl ester, and subsequent cyclization. orgsyn.org

Furthermore, this compound can be used to construct more complex bicyclic systems. The condensation of L-serine methyl ester with formaldehyde, for instance, leads to the formation of [1S,2S,6S,7s]-1,6-diaza-4,9-dioxa-2,7-dimethoxycarbonylbicyclo[4.4.1]undecane. sigmaaldrich.com Chiral bicyclic N,O-acetal derivatives have also been synthesized through an acid-catalyzed tandem N,O-acetalization and intramolecular transcarbamoylation reaction. researchgate.net These bicyclic adducts can act as chiral templates for subsequent stereoselective reactions. sigmaaldrich.com Modern methods, such as visible-light-mediated formal [3+2] cycloadditions, offer single-step access to polysubstituted bicyclic acetals from readily available building blocks. nih.gov

| Precursor | Reagents | Resulting Structure | Reference |

| N-Boc-L-serine methyl ester | 2,2-dimethoxypropane (B42991), p-toluenesulfonic acid | Oxazolidine (B1195125) derivative (precursor to Garner's aldehyde) | orgsyn.org |

| L-serine methyl ester | Formaldehyde | Bicyclic diaza-dioxa undecane | sigmaaldrich.com |

| Protected L-isoserine | 2,2,3,3-tetramethoxybutane, acid catalyst | Chiral bicyclic N,O-acetal | researchgate.net |

Aminocyclitols, carbocyclic compounds bearing multiple hydroxyl and amino groups, are important structural motifs in many biologically active compounds, including glycosidase inhibitors. L-serine is an effective chiral starting material for the asymmetric synthesis of these complex molecules. acs.orgacs.org

A common strategy involves several key transformations starting from L-serine. acs.orgresearchgate.net Synthetic routes often feature a stereoselective allylation, followed by a stereocontrolled dihydroxylation of the resulting olefin to introduce the required hydroxyl groups. acs.orgresearchgate.net A crucial step in many of these syntheses is ring-closing metathesis (RCM), which is used to construct the carbocyclic core of the aminocyclitol. acs.org This approach has been successfully applied to the diastereoselective synthesis of vicinal trans-diaminocyclitols and various aminocyclohexane tetrols. acs.orgacs.orgresearchgate.net

Development of Other Multifunctional Serine Derivatives

Serine and its simple esters, such as this compound, are not merely endpoints in synthesis but serve as versatile chiral precursors for a wide array of more complex, multifunctional molecules. wgtn.ac.nzacs.org The inherent trifunctional nature of serine—possessing amino, hydroxyl, and carboxyl groups—provides a rich platform for chemical modification, enabling the development of novel derivatives with significant applications in asymmetric catalysis, medicinal chemistry, and materials science. sciforum.netsciforum.netrsc.org Advanced synthetic strategies focus on leveraging this innate functionality to construct sophisticated molecular architectures, including chiral ligands for transition metal catalysis, unnatural amino acids for peptidomimetics, and specialized building blocks for bioconjugation. wgtn.ac.nzorganic-chemistry.orgresearchgate.net

Chiral Ligands for Asymmetric Catalysis

The stereogenic center of serine is a valuable feature for the synthesis of chiral ligands used in asymmetric catalysis. Methodologies have been developed to transform serine derivatives into structurally diverse ligands capable of inducing high stereoselectivity in various chemical reactions.

One prominent class of such ligands is the phosphinooxazolines (PHOX ligands). A newer generation, termed NeoPHOX ligands, has been synthesized from serine. beilstein-journals.org In one approach, a NeoPHOX derivative featuring a methoxycarbonyl group at the stereogenic center is created. This intermediate can be further modified; for instance, reaction with methylmagnesium chloride yields a tertiary alcohol, which can then be acylated or silylated to produce a library of NeoPHOX ligands with varying steric properties. beilstein-journals.org These serine-derived ligands have demonstrated high efficacy in iridium-catalyzed asymmetric hydrogenation and palladium-catalyzed allylic substitution, achieving enantioselectivities comparable to ligands derived from more expensive starting materials. beilstein-journals.org

Similarly, (S)-Serine methyl ester can be converted in a few steps into (R)-4-hydroxymethyloxazoline N-O ligands and corresponding phosphinite-oxazoline N-P ligands. researchgate.net These N-P ligands have proven effective in palladium-catalyzed allylic alkylation, achieving high enantiomeric excess (ee). researchgate.net

Bidentate ligands derived from L-serine have also been developed for use as co-catalysts in Lewis acid-mediated Diels-Alder reactions. sciforum.netsciforum.netresearchgate.net These ligands are synthesized efficiently and can coordinate with moderate-strength Lewis acids like Cu(OTf)₂ and ZnI₂. This coordination enhances the catalytic activity of the metals, providing an alternative to stronger, more reactive Lewis acids. sciforum.netresearchgate.net Silylated versions of these serine ligands have also been prepared, opening possibilities for their immobilization on inorganic supports for applications in heterogeneous catalysis. sciforum.netsciforum.net

| Ligand Type | Reaction | Catalyst/Lewis Acid | Result | Reference |

|---|---|---|---|---|

| Serine-derived NeoPHOX | Asymmetric Hydrogenation | Iridium Complex | High Enantioselectivities | beilstein-journals.org |

| Serine-derived NeoPHOX | Allylic Substitution | Palladium Complex | High Enantioselectivities | beilstein-journals.org |

| Phosphinite-oxazoline (4e) | Allylic Alkylation (1,3-diphenylprop-2-enyl acetate) | Palladium Complex | 96% ee (S) | researchgate.net |

| Bidentate Serine Ligand | Diels-Alder Reaction | Cu(OTf)₂ | Boosted Catalytic Activity | sciforum.netresearchgate.net |

| Bidentate Serine Ligand | Diels-Alder Reaction | ZnI₂ | Boosted Catalytic Activity | sciforum.netresearchgate.net |

Novel and Unnatural Amino Acid Analogs

This compound is a key starting material for the synthesis of various non-proteinogenic or "unnatural" amino acids, which are valuable as building blocks for creating peptides with enhanced stability or novel biological activity.

One powerful strategy involves the introduction of heteroatoms. For example, a straightforward and flexible method has been developed for synthesizing selenocysteine, selenolanthionine, and selenocystine (B224153) derivatives. thieme-connect.com This method involves the in situ generation of O-mesylated L-serine methyl ester, which is then directly substituted by various selenolate anions, affording the desired selenoamino acids in good yields. thieme-connect.com The methodology is compatible with different N-protecting groups, such as Boc, Cbz, and Fmoc. thieme-connect.com

| N-Protecting Group | Selenium Source | Product | Yield | Reference |

|---|---|---|---|---|

| Boc | (p-MeOC₆H₄Se)₂ | N-Boc-Se-(p-methoxyphenyl)-L-selenocysteine | 75% | thieme-connect.com |

| Boc | (p-ClC₆H₄Se)₂ | N-Boc-Se-(p-chlorophenyl)-L-selenocysteine | 80% | thieme-connect.com |

| Boc | (n-BuSe)₂ | N-Boc-Se-(n-butyl)-L-selenocysteine | 65% | thieme-connect.com |

| Cbz | (PhSe)₂ | N-Cbz-Se-phenyl-L-selenocysteine | 50% | thieme-connect.com |

| Fmoc | (PhSe)₂ | N-Fmoc-Se-phenyl-L-selenocysteine | 35% | thieme-connect.com |

Another advanced approach is the asymmetric synthesis of α-substituted serine analogs. rsc.org A strategy utilizing a Ni(II) Schiff base complex derived from dehydroalanine and a chiral auxiliary allows for the nucleophilic addition of methanol to form an O-methyl serine complex. This complex serves as a precursor for subsequent electrophilic α-alkylation, enabling the synthesis of derivatives like (S)-α-benzyl-O-methylserine with high enantiomeric purity (>98% ee). rsc.org The resulting alkene and alkyne functionalities can be further elaborated through reactions like Glaser and Sonogashira cross-couplings or cycloadditions. rsc.org

Furthermore, radical chemistry offers unique pathways. A method based on the β-fragmentation of primary alkoxyl radicals generated from serine derivatives has been developed for the synthesis of unnatural amino acids. acs.org This process, which usually competes unfavorably with other radical pathways, proceeds in excellent yields with serine-based substrates and can be coupled with tandem allylation, alkylation, or arylation reactions in a one-pot process. acs.org

Specialized Building Blocks for Peptides and Bioconjugation

The functional groups of serine can be manipulated to create orthogonally protected building blocks essential for solid-phase peptide synthesis and the construction of complex biomolecules. A synthetic route starting from enantiomerically pure Nα-Fmoc-O-tert-butyl-d-serine has been established to produce orthogonally protected methyl esters of 2,3-l-diaminopropanoic acid (l-Dap). mdpi.com In these products, a base-labile Fmoc group is paired with an acid-labile Boc group or a p-toluenesulfonyl (Ts) group, allowing for selective deprotection during peptide synthesis. mdpi.com

In the field of glycobiology, methodologies are being explored to create serine derivatives capable of conjugating with carbohydrates. One such investigation involved the synthesis of O-substituted aminooxy serine derivatives from D-serine. wgtn.ac.nz These molecules were designed to react with reducing carbohydrates to facilitate the synthesis of O-glycosylated peptides, representing a novel approach to creating glycoproteins. wgtn.ac.nz

Serine Methyl Ester in Peptide and Protein Chemistry Research

Fundamental Role as a Building Block in Peptide Synthesis

Serine methyl ester is a fundamental building block in the synthesis of peptides, which are short chains of amino acids that play vital roles in numerous biological functions. chemimpex.comchemodex.comcymitquimica.comnetascientific.com The esterification of the carboxyl group of serine to form this compound is a key modification that increases its solubility in organic solvents, a crucial property for many synthetic procedures. nih.gov This enhanced solubility facilitates its use as an intermediate in the creation of peptides and other biologically active molecules. chemodex.comcymitquimica.com

The use of protecting groups on the amino and carboxyl functionalities of serine is essential to control the peptide synthesis process. ontosight.ai Common protected forms include N-Boc-L-serine methyl ester and Fmoc-L-serine methyl ester, which allow for the selective formation of peptide bonds. chemimpex.comontosight.ai These protected derivatives are crucial intermediates for introducing serine residues into specific positions within a peptide sequence. ontosight.ai

Solid-Phase Peptide Synthesis (SPPS) Applications

In solid-phase peptide synthesis (SPPS), a technique that allows for the stepwise assembly of a peptide chain on a solid support, this compound derivatives are widely employed. cymitquimica.comresearchgate.net Specifically, Fmoc-L-serine methyl ester is a valuable building block in this methodology. chemimpex.comcymitquimica.com The Fmoc (9-fluorenylmethyloxycarbonyl) protecting group on the nitrogen atom is stable under most reaction conditions but can be easily removed with a mild base, allowing for the sequential addition of amino acids to the growing peptide chain. chemimpex.comcymitquimica.com This strategy streamlines the synthesis process and is essential for creating peptides with defined sequences for research in biochemistry and molecular biology. chemimpex.com

Solution-Phase Peptide Synthesis Methodologies

This compound and its derivatives are also integral to solution-phase peptide synthesis. sigmaaldrich.comsigmaaldrich.comscientificlabs.co.uksigmaaldrich.com This classical approach involves carrying out the reactions in a homogenous solution. The hydrochloride salt of this compound is often used in this context, as it offers improved stability and solubility in aqueous solutions. cymitquimica.com The synthesis of N-Boc-L-serine methyl ester, for instance, is a key step in preparing serine for incorporation into peptides via solution-phase methods. researchgate.net This technique remains important for large-scale synthesis and for the preparation of certain complex peptides.

Applications in Protein Modification and Engineering Studies

Introduction of Specific Functionalities for Enhanced Protein Stability and Activity

The hydroxyl group of the serine residue, made available through the use of this compound in synthesis, is a key site for post-translational modifications. acs.org This reactive group can be modified to introduce new functionalities that can significantly impact a protein's properties. For instance, modifications at serine residues can enhance a protein's stability and solubility, which are often crucial for therapeutic applications. chemimpex.com By incorporating serine derivatives, researchers can design proteins with improved characteristics for use in drug delivery and other biotechnological applications. The ability to modulate protein activity through such modifications is a powerful tool in drug development and the study of cellular signaling pathways. creative-peptides.com

Investigations into Bioconjugation Processes Employing this compound

Bioconjugation is the process of chemically linking two or more molecules, at least one of which is a biomolecule like a protein. This compound and its derivatives play a role in developing strategies for these processes. chemimpex.com

Strategies for Attaching Biomolecules to Other Entities in Research

The reactive hydroxyl group of serine residues, incorporated into peptides and proteins using this compound building blocks, can serve as a handle for attaching other molecules. acs.org This is a key strategy in bioconjugation, enabling the creation of complex structures with specific functions. chemimpex.com For example, biomolecules can be attached to surfaces or to other molecules to create targeted drug delivery systems. chemimpex.com Recent research has explored novel methods for the chemoselective functionalization of serine residues, expanding the toolbox for site-selective protein modification. nih.govugr.es These advancements allow for the precise attachment of various "cargo" molecules, such as fluorescent probes or therapeutic agents, to serine sites within a protein. nih.govpapyrusbio.com

Chemoenzymatic Polymerization of this compound for Polypeptide Synthesis

The synthesis of polypeptides through chemoenzymatic polymerization (CEP) represents a significant advancement in green polymer chemistry, offering an alternative to conventional methods that often require extensive use of protecting groups. acs.orgnih.govresearchgate.net This approach utilizes enzymes as catalysts to polymerize amino acid derivatives, such as this compound, in vitro. mdpi.com The inherent specificity and selectivity of enzymes allow for polymerization to occur under mild conditions, often in aqueous media, and without the need for side-chain protection, which is a major advantage for functional amino acids like serine. acs.orgresearchgate.net

Proteases, for instance, which naturally hydrolyze peptide bonds, can be leveraged to catalyze the reverse reaction—amide bond formation—under specific conditions, such as high concentrations of amino acid ester monomers. nih.govacs.org This process is kinetically controlled, where the aminolysis of the amino acid ester is favored over hydrolysis. acs.org The use of this compound as a monomer is particularly noteworthy because the hydroxyl side group can be maintained intact throughout the polymerization, a significant challenge in traditional chemical synthesis. acs.orgresearchgate.net This enzymatic approach yields polypeptides with well-defined structures while adhering to principles of environmentally benign synthesis. acs.orgnih.gov

Enzyme-Catalyzed Synthesis of Poly(L-serine)

The enzyme-catalyzed synthesis of poly(L-serine) has been successfully demonstrated using this compound (Ser-OMe) as a monomer and the protease papain as a catalyst. acs.orgacs.org Papain is selected for its broad substrate specificity, which includes neutral amino acids. acs.orgnih.gov The polymerization proceeds through the formation of an activated acyl-enzyme intermediate between a cysteine residue in papain's active site and the this compound monomer. acs.org This is followed by a nucleophilic attack from the amino group of another monomer, leading to the formation of a peptide bond and the elongation of the polypeptide chain. acs.orgnih.gov

A key advantage of this method is its ability to proceed without protection for the hydroxyl group on the serine side chain. acs.orgresearchgate.net The regio- and stereoselectivity of the enzyme ensures that only α-peptide bonds are formed, preserving the reactive side group. acs.orgnih.gov Research has shown that the direct polymerization of L-serine methyl ester in an aqueous medium using papain yields poly(L-serine). acs.org Characterization using techniques such as proton nuclear magnetic resonance (¹H NMR) and matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometry has confirmed the formation of poly(L-serine) with a degree of polymerization (DP) ranging from 5 to 22. acs.orgacs.orgnih.gov Specifically, the polymerization of Ser-OMe resulted in a number average degree of polymerization (DPn) of 14. acs.org The resulting polypeptide typically precipitates from the aqueous solution and can be isolated through centrifugation. acs.orgacs.org

| Parameter | Value | Source(s) |

| Monomer | L-serine methyl ester (Ser-OMe) | acs.org |

| Enzyme Catalyst | Papain | acs.orgacs.org |

| Reaction Medium | Aqueous Buffer | acs.orgnih.gov |

| Key Advantage | No side-group protection required | acs.orgresearchgate.net |

| Polymer Product | Poly(L-serine) | acs.orgacs.org |

| Degree of Polymerization (DP) | 5-22 | acs.orgacs.orgnih.gov |

| Number Average DP (DPn) | 14 | acs.org |

Optimization of Enzymatic Reaction Conditions for Polymerization

The efficiency and outcome of the chemoenzymatic polymerization of this compound are highly dependent on the reaction conditions. Key parameters that have been optimized include pH, monomer concentration, and reaction time.

pH: The pH of the reaction medium is a critical factor as it affects the activity of the enzyme catalyst. acs.orgnih.gov For the papain-catalyzed polymerization of serine esters, the reaction proceeds effectively in a basic pH range. acs.orgnih.govresearchgate.net Studies investigating the polymerization of L-serine ethyl ester, a closely related monomer, found that the reaction proceeded between pH 7.5 and 9.5, with the maximum yield of the poly(L-serine) precipitate occurring at an optimized pH of 8.5. acs.orgnih.govacs.org A similar pH-dependent profile is observed for this compound, with a phosphate (B84403) buffer at pH 8.0 being used effectively for the synthesis of poly(L-serine). acs.org

Monomer Concentration: High monomer concentration is a general requirement for protease-catalyzed polymerization to favor aminolysis over hydrolysis. nih.gov The yield of poly(L-serine) has been shown to be dependent on the initial monomer concentration. For the related L-serine ethyl ester, the precipitate yield increased as the monomer concentration was raised from 0.5 M to 1.0 M. researchgate.net

Reaction Time and Temperature: The polymerization is typically carried out over several hours. For instance, a reaction time of 4 hours at 40°C with stirring has been reported for the synthesis of poly(L-serine) from this compound. acs.orgacs.org The progress of the reaction can be monitored by measuring the yield of the precipitated polymer over time, which typically plateaus as the reaction reaches completion. researchgate.net

The optimization of these conditions is crucial for maximizing the yield and the degree of polymerization of the resulting poly(L-serine). The affinity of the monomer to the enzyme also plays a role; for instance, the affinity of this compound to papain is suggested to be higher than that of the corresponding ethyl ester, leading to a higher yield and a greater degree of polymerization for the methyl ester derivative. acs.org

| Parameter | Optimized Condition | Outcome | Source(s) |

| pH | 8.0 - 8.5 | Maximum precipitate yield | acs.orgacs.org |

| Monomer Concentration | ≥ 1.0 M | Increased polymer yield | researchgate.net |

| Temperature | 40 °C | Standard reaction condition | acs.orgacs.org |

| Enzyme Concentration | 50 mg/mL | Standard reaction condition | acs.orgresearchgate.net |

| Reaction Time | 4 hours | Sufficient for reaction completion | acs.orgacs.org |

Investigations into Biochemical and Enzymatic Interactions of Serine Methyl Ester

Serine Methyl Ester as a Substrate for Specific Enzymatic Reactions

This compound serves as a valuable substrate for various enzymes, facilitating the study of their catalytic activities and specificities.

Proteolytic enzymes, including the cysteine proteases papain and bromelain (B1164189), are known to catalyze the hydrolysis of this compound. annualreviews.orgacs.org The study of this hydrolysis provides a means to understand the fundamental mechanisms of these enzymes. For instance, papain, derived from Carica papaya, exhibits broad substrate specificity and can catalyze the polymerization of L-serine methyl ester (Ser-OMe) in aqueous solutions. acs.org Research has indicated that the affinity of Ser-OMe to papain may be higher than that of L-serine ethyl ester (Ser-OEt), leading to a higher yield and degree of polymerization for the methyl ester. acs.org

Similarly, bromelain, a protease from pineapple, also acts on this compound derivatives. cdnsciencepub.com Kinetic studies involving the hydrolysis of N-benzoyl-L-serine methyl ester by bromelain have revealed complex mechanisms that can involve substrate activation, highlighting its utility as a substrate in detailed enzyme catalysis investigations.

This compound and its analogs are instrumental in elucidating the substrate specificity of various enzymes. An α-amino acid ester hydrolase from Acetobacter turbidans has been shown to catalyze both the synthesis of cephalosporins and the hydrolysis of various amino acid esters, including L-serine methyl ester. nih.gov The research demonstrated a close parallel between the substrate specificity for hydrolysis and the acyl-donor specificity for cephalosporin (B10832234) synthesis, with only α-amino acid derivatives acting as acyl donors. nih.gov

Furthermore, studies on proteases like subtilisin and chymotrypsin, which are serine proteases, have utilized N-acyl methyl esters of serine derivatives to probe their stereoselectivity. cdnsciencepub.com These enzymes typically catalyze the hydrolysis of the enantiomer with the (S) configuration at the α-carbon, consistent with natural amino acids. cdnsciencepub.com The use of methyl esters is often preferred in such studies because they tend to result in higher rates of hydrolysis and better enantioselectivity. cdnsciencepub.com

Interactive Table:

Enzymatic Reactions Involving this compound Derivatives| Enzyme | Substrate Derivative | Reaction Type | Key Finding |

|---|---|---|---|

| Papain | L-Serine Methyl Ester | Polymerization | Higher affinity and yield for methyl ester compared to ethyl ester. acs.org |

| Bromelain | N-Benzoyl-L-serine Methyl Ester | Hydrolysis | Complex mechanism involving substrate activation. |

| α-Amino Acid Ester Hydrolase | L-Serine Methyl Ester | Hydrolysis / Cephalosporin Synthesis | Acts as an acyl donor in antibiotic synthesis. nih.gov |

| Subtilisin | N-Acyl Serine Methyl Esters | Hydrolysis | High enantioselectivity for the (S)-enantiomer. cdnsciencepub.com |

Exploration of this compound Derivatives in Enzyme Inhibition Research

Derivatives of this compound are not only substrates but also play a crucial role in the development and study of enzyme inhibitors, particularly for serine proteases and serine racemase.

Serine racemase (SR) is a key enzyme in the central nervous system that synthesizes D-serine, a co-agonist of the N-methyl-D-aspartate (NMDA) receptor. nih.govresearchgate.net Consequently, modulating SR activity is a therapeutic strategy for neurological disorders associated with NMDA receptor dysfunction. nih.govtandfonline.com While direct studies on this compound as an SR modulator are less common, research into SR inhibitors often involves compounds structurally related to serine. For example, cyclopropane (B1198618) dicarboxylic acid derivatives have been developed to mimic malonic acid, a known SR inhibitor. tandfonline.com These studies aim to identify novel inhibitors that can treat pathologies linked to NMDA receptor overactivation. tandfonline.com

This compound derivatives are integral to the design of inhibitors for serine proteases, a large family of enzymes with diverse physiological roles. medcraveonline.comekb.eg The general strategy involves creating peptidomimetic inhibitors where the reactive serine in the protease active site attacks an electrophilic group in the inhibitor, leading to a stable, often covalent, complex. ekb.egresearchgate.net

Diaryl esters of α-aminophosphonates, for example, are potent and selective irreversible inhibitors of serine proteases. nih.gov These compounds act as transition-state analogs, and their selectivity can be finely tuned by modifying their structure, allowing them to target specific proteases involved in diseases like cancer and diabetes. nih.gov The development of these inhibitors often starts from simple amino acid derivatives, such as N-alpha-tosylarginine methyl ester (TAME), which was a starting point for the development of the thrombin inhibitor Argatroban. ekb.eg

Insights from Protein Interaction Research Involving this compound Derivatives

This compound derivatives are also employed in broader protein interaction studies beyond enzyme active sites. For instance, N-acetyl tripeptide methyl esters, including those with a C-terminal this compound, have been synthesized to probe the interactions with integrin-linked kinase (ILK). nih.gov The methyl ester group can enhance the permeability of these peptide derivatives through cell membranes, facilitating cellular studies. nih.gov

In another example, tetrasubstituted pyrrole (B145914) derivatives, synthesized from (±)-serine methyl ester hydrochloride, have been designed to mimic hot-spot residues in protein-protein interactions (PPIs), such as the interaction between p14ARF and MDM2, which is relevant in cancer research. mdpi.com These studies demonstrate the versatility of this compound as a chemical scaffold for creating molecules that can modulate complex biological pathways.

Contributions to Understanding Amino Acid Metabolism Pathways in Biological Systems

Serine is a pivotal amino acid with a crucial role in a multitude of metabolic pathways, serving as a building block for proteins and a precursor for a wide array of biomolecules. Its metabolism is deeply integrated with central carbon metabolism, particularly glycolysis, and it serves as a primary source of one-carbon units for the folate and methionine cycles. mdpi.com These cycles are essential for the synthesis of nucleotides (purines and pyrimidines), amino acids like glycine (B1666218) and cysteine, and for providing methyl groups for numerous methylation reactions. mdpi.com Serine can also be converted to pyruvate, a key intermediate in cellular respiration and gluconeogenesis, highlighting its significance as a glucogenic amino acid. mdpi.comcreative-peptides.com

The study of this compound, a derivative of serine, provides researchers with a valuable tool to probe these intricate metabolic networks. chemimpex.comcymitquimica.com By modifying the carboxyl group of serine, its physicochemical properties, such as lipophilicity and solubility in organic solvents, are altered, which can influence its interaction with biological systems and its transport across cellular membranes. ontosight.aiuu.nlresearchgate.net Researchers utilize this compound and its analogs in metabolic studies to investigate the pathways involving amino acids and to gain a deeper understanding of diseases linked to amino acid metabolism. chemimpex.comchemimpex.com For instance, derivatives are employed in biochemical assays to evaluate enzyme activity and explore metabolic pathways, which aids in elucidating complex cellular processes. chemimpex.com The use of these modified compounds helps in mapping the flow of metabolites and understanding the regulation of serine-dependent biosynthetic pathways.

Role in Neurotransmitter Precursor Synthesis Research

The amino acid L-serine is a critical precursor in the synthesis of several important neurotransmitters. It is directly converted to D-serine, a key co-agonist at the glycine site of NMDA receptors, which are fundamental for synaptic plasticity, learning, and memory. L-serine also serves as the precursor for glycine, another major inhibitory neurotransmitter in the central nervous system. Furthermore, serine metabolism is linked to the synthesis of other neurochemicals, including dopamine.

This compound and its related derivatives have become indispensable tools in neuroscience research for investigating the synthesis and function of these neurotransmitters. chemimpex.comchemimpex.com These compounds are used in studies focusing on brain function, neuroprotection, and the pathophysiology of neurodegenerative and psychiatric disorders where neurotransmitter systems are implicated, such as schizophrenia. ontosight.aichemimpex.com For example, Z-D-serine methyl ester is used as a tool to study the role of D-serine in synaptic transmission and neurodevelopment. chemimpex.com The ability to use these derivatives in the synthesis of potential therapeutic agents allows for the exploration of new treatments for neurological conditions by targeting the modulation of glutamatergic signaling and other neurotransmitter pathways. chemimpex.comchemimpex.com The esterified form can facilitate passage across the blood-brain barrier, making it a useful component in studies related to neurological disorders. chemimpex.com

Studies on Amino Acid Derivative Metabolism and Cellular Processes

This compound and other amino acid derivatives are widely used to study metabolic processes at the cellular level, particularly the interactions between substrates and enzymes. chemimpex.comnetascientific.com These compounds serve as substrates for various enzymes, allowing researchers to investigate reaction kinetics, enzyme specificity, and inhibition mechanisms. For example, studies have examined the enzymatic synthesis of galactosylated serine derivatives using β-galactosidase, revealing how modifications to the serine molecule affect its binding affinity and reaction rates. researchgate.net Similarly, the chemoenzymatic polymerization of this compound using enzymes like papain has been investigated to synthesize polypeptides, demonstrating the substrate's reactivity. acs.org

Research has also explored the selective inhibition of enzymes by serine analogues. Kinetic studies comparing this compound, serinamide, and serine hydroxamate showed that they could selectively inhibit different types of seryl-tRNA synthetases (SerRSs), enzymes crucial for protein synthesis. core.ac.uk Such studies provide insight into the evolutionary divergence of enzyme active sites. core.ac.uk Furthermore, the metabolism of amino acid methyl esters has been implicated in specific cellular toxicity mechanisms. In one study, the toxicity of phenylalanine methyl ester for myeloid cells was found to be dependent on serine esterase-mediated intracellular trapping of high concentrations of the free amino acid, a distinct pathway compared to the toxicity mechanisms of other amino acid esters like L-leucine methyl ester. nih.gov These findings demonstrate how this compound can be used as a probe to dissect distinct enzymatic mechanisms within cells and to potentially target specific cell lineages. nih.gov

Data Tables

Table 1: Key Research Applications of this compound in Metabolism Studies

| Research Area | Derivative Used | Focus of Study | Key Findings |

| Neuroscience | Z-D-serine methyl ester | Investigating the role of D-serine in neurotransmitter systems and synaptic transmission. chemimpex.com | Serves as a valuable tool for understanding neurodevelopment and for synthesizing potential therapeutics for neurological disorders like schizophrenia. chemimpex.com |

| Enzymology | N-tert-butoxycarbonyl this compound | Acting as an acceptor substrate in enzymatic transgalactosylation reactions. researchgate.net | The derivative's binding affinity to β-galactosidase was stronger than the natural acceptor, glucose, influencing bioconversion yields. researchgate.net |

| Enzyme Inhibition | This compound | Comparing the inhibitory effects of serine analogues on different classes of seryl-tRNA synthetases. core.ac.uk | Exhibited inhibitory effects, though with lower affinity than the natural substrate serine, and showed differential inhibition between enzyme types. core.ac.uk |

| Cellular Metabolism | Phenylalanine methyl ester (in context of serine esterases) | Determining the metabolic pathways responsible for the toxicity of amino acid methyl esters in myeloid cells. nih.gov | Toxicity was correlated with serine esterase activity, demonstrating a distinct metabolic mechanism from other amino acid esters. nih.gov |

| Biopolymer Synthesis | L-serine methyl ester | Chemoenzymatic polymerization using papain to produce poly(l-serine). acs.org | The methyl ester derivative demonstrated higher reactivity and yield compared to the ethyl ester, highlighting its utility as a monomer. acs.org |

Serine Methyl Ester As a Chiral Building Block in Advanced Organic Synthesis

Diastereoselective Alkylation Reactions for Alpha-Alkyl Alpha-Amino Acid Synthesis

A pivotal application of serine methyl ester is its use in the diastereoselective synthesis of α-alkyl α-amino acids. The general strategy involves converting the serine derivative into a more rigid cyclic structure, such as an oxazolidine (B1195125) or a related heterocyclic system. This transformation serves two primary purposes: it protects the amino and hydroxyl groups, and it creates a chiral scaffold that effectively biases the direction of attack of an incoming electrophile on the corresponding enolate.

The process typically begins with the N-protection of this compound, for instance with a tert-butoxycarbonyl (Boc) group, followed by cyclization with an aldehyde or ketone (e.g., acetone) to form a chiral oxazolidine. This resulting bicyclic system locks the stereocenter derived from serine into a fixed conformation. Deprotonation at the α-carbon using a strong base like lithium diisopropylamide (LDA) generates a lithium enolate. This enolate, now part of a rigid chiral environment, can be alkylated with various electrophiles (e.g., alkyl halides). The steric hindrance imposed by the cyclic structure directs the alkylating agent to approach from the less hindered face of the enolate, resulting in a high degree of diastereoselectivity. Subsequent hydrolysis of the oxazolidine ring and the ester group yields the desired α-alkyl α-amino acid in high enantiomeric purity.

The high degree of stereocontrol observed in the alkylation of serine-derived enolates is a direct consequence of the rigid conformational constraints imposed by the chiral template. For example, in the case of a methyl (2R,4S)-2-tert-butyl-3-formyl-oxazolidine-4-carboxylate derived from L-serine, the lithium enolate is generated in a highly specific geometry. researchgate.net

The stereochemical outcome is dictated by the topography of this enolate. The tert-butyl group on the oxazolidine ring effectively shields the Si-face of the enolate donor center. Consequently, electrophiles, such as alkyl halides or aldehydes, are directed to approach from the more accessible Re-face. researchgate.net This facial bias is further enhanced by the chelation of the lithium cation between the enolate oxygen and the carbonyl oxygen of the formyl group, which helps to lock the enolate into a single, reactive conformation. This chelation-controlled model provides a reliable framework for predicting the absolute configuration of the newly formed stereocenter. researchgate.netresearchgate.net The attack from the Re-face leads to the formation of a single diastereomer with high selectivity, often exceeding 95:5. researchgate.net This predictable stereochemical course allows for the synthesis of α-amino acids with a defined (S) or (R) configuration at the α-carbon, depending on the choice of starting enantiomer of serine and the reaction conditions.

The synthesis of quaternary α-amino acids, which contain a fully substituted α-carbon, represents a significant challenge in organic synthesis. These compounds are of great interest as they can induce specific conformational constraints in peptides. The diastereoselective alkylation methodology using serine-derived templates has been successfully extended to the synthesis of these sterically hindered amino acids. researchgate.net

Starting from the same serine-derived oxazolidine enolate, a second alkylation can be performed if the first introduced substituent is a proton (e.g., through deuteration) or another group that can be introduced sequentially. For instance, the lithium enolate of a serine-derived oxazolidine-4-carboxylate can be treated with an electrophile like methyl iodide. researchgate.net The reaction proceeds with the same high facial selectivity, leading to the formation of a new carbon-carbon bond and creating a quaternary center. Hydrolysis of the resulting product yields the enantiomerically pure α-methyl serine. researchgate.net This strategy of "self-reproduction of the center of chirality" allows the original stereochemistry of serine to direct the formation of a new, more complex stereocenter.

| Starting Material | Electrophile | Product | Diastereomeric Selectivity |

|---|---|---|---|

| (2R,4S)-2-tert-butyl-3-formyl-oxazolidine-4-carboxylate Lithium Enolate | D₂O | (2S)-2-Deuterio-serine | >95:5 |

| (2R,4S)-2-tert-butyl-3-formyl-oxazolidine-4-carboxylate Lithium Enolate | CH₃I | (2S)-2-Methyl-serine | >95:5 |

Enantiomerically Pure Compound Synthesis Leveraging this compound Chirality

The chiral integrity of this compound is a valuable asset for the synthesis of a wide array of enantiomerically pure compounds, extending beyond α-amino acids. The molecule's stereocenter serves as a starting point, and its functional groups provide handles for diverse chemical transformations while preserving the original chirality.

A prominent example is the synthesis of N-protected β-hydroxyvalines. This process begins with N-protected serine methyl esters (e.g., N-Boc-L-serine methyl ester). Treatment with an excess of a Grignard reagent, such as methylmagnesium bromide (CH₃MgBr), results in the addition of two methyl groups to the ester carbonyl, yielding a diol product in high yield. d-nb.info Crucially, the original stereocenter from serine remains untouched. Subsequent selective oxidation of the primary alcohol of the diol furnishes the desired enantiopure N-protected β-hydroxyvaline. This two-step protocol demonstrates how the chirality of this compound can be effectively transferred to a new, more complex molecular framework. d-nb.info

| Step | Reactant | Reagents | Product | Yield |

|---|---|---|---|---|

| 1 | N-Boc-L-serine methyl ester | CH₃MgBr | N-Boc-(2S)-2-amino-3,3-dimethyl-1,4-butanediol | 83% |

| 2 | N-Boc-(2S)-2-amino-3,3-dimethyl-1,4-butanediol | TEMPO, NaClO₂, NaOCl | N-Boc-L-β-hydroxyvaline | 96% |

Development of Serine Equivalents and Related Chiral Intermediates

This compound is frequently used as a precursor to generate more elaborate chiral building blocks, often referred to as "serine equivalents." These intermediates retain the original chirality of serine but are modified to facilitate specific synthetic transformations that might be difficult to achieve with this compound itself.

One of the most widely used serine-derived intermediates is Garner's aldehyde , or (S)-N-Boc-2,2-dimethyl-1,3-oxazolidine-4-carbaldehyde. This compound is readily prepared on a large scale from L-serine. The synthesis involves esterification to the methyl ester, N-protection with a Boc group, and cyclization with 2,2-dimethoxypropane (B42991) to form the oxazolidine ring. The final step is the careful reduction of the methyl ester to the aldehyde using a reducing agent like diisobutylaluminium hydride (DIBAL-H) at low temperature.

Garner's aldehyde is a highly versatile chiral building block. Its aldehyde functionality is a key site for various carbon-carbon bond-forming reactions, including Wittig reactions, Grignard additions, and aldol (B89426) reactions. The oxazolidine ring not only protects the amino and hydroxyl groups but also provides excellent stereocontrol in these reactions. After the desired transformations, the oxazolidine can be readily hydrolyzed to unmask the amino alcohol functionality, providing access to a wide range of complex, enantiopure molecules such as vicinal amino alcohols, sphingolipids, and other natural products.

In addition to Garner's aldehyde, other chiral oxazolidinones and oxazolidine-2-thiones have been synthesized from L-serine, further expanding the toolbox of serine-derived chiral intermediates available for asymmetric synthesis. eurekaselect.com These synthons serve as powerful tools for chemists to introduce the chiral α-amino alcohol motif found in serine into a diverse range of target molecules.

Advanced Analytical Methodologies for Characterization and Quantification in Serine Methyl Ester Research

Spectroscopic Techniques for Structural Elucidation of Serine Methyl Ester and its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Diastereomeric Ratio Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for the structural analysis of this compound and its derivatives. Both ¹H and ¹³C NMR provide detailed information about the molecular framework, confirming the presence of the methyl ester, the amino group, and the characteristic hydroxymethyl side chain. researchgate.net

In the context of stereochemistry, NMR is crucial for determining the diastereomeric ratio of reaction products. researchgate.net For instance, when this compound is a component in a reaction that creates a new chiral center, the resulting diastereomers will exhibit distinct signals in the NMR spectrum. nih.gov The integration of these signals allows for the direct calculation of the diastereomeric ratio (d.r.). nih.gov Researchers have successfully used ¹H-NMR to determine the d.r. of unpurified reaction products containing serine derivatives. nih.gov In more complex systems, such as dipeptido nucleotides formed from a racemic mixture of an amino acid ester, both ³¹P- and ¹H-NMR have been used to determine diastereomeric ratios of up to 72:28 by integrating the respective peaks. researchgate.net The enantiomeric purity of intermediates in the synthesis of amino acid derivatives can also be assessed by ¹H NMR spectroscopy, with observations of a single diastereoisomer indicating high enantiomeric purity (at least 96%). unirioja.es

Table 1: Representative ¹H NMR Data for an α-Methyl-β-phenylserine Derivative

| Proton | Chemical Shift (δ, ppm) |

| CH₃ | 0.85 (s, 3H) |

| C(CH₃)₂ | 1.34–1.73 (m, 6H) |

| C(CH₃)₃CO | 1.34–1.73 (m, 9H) |

| CH₂ | 3.58–3.72 (m, 1H), 4.03–4.15 (m, 1H) |

| Ph | 7.27–7.10 (m, 5H) |

| Source: Adapted from asymmetric synthesis studies of α-methyl-β-phenylserine. unirioja.es |

Mass Spectrometry (MS) for Molecular Weight Confirmation and Product Identification

Mass spectrometry (MS) is a fundamental tool for determining the molecular weight of this compound and its derivatives, thereby confirming their identity. The technique provides a mass-to-charge ratio (m/z) that corresponds to the molecular ion of the compound. For L-Serine methyl ester, the computed molecular weight is 119.12 g/mol . nih.gov Its hydrochloride salt has a molecular weight of 155.58 g/mol , and a protected derivative like N-Cbz-L-serine methyl ester has a molecular weight of 253.25 g/mol . nih.govsigmaaldrich.com

When coupled with Gas Chromatography (GC-MS), it becomes a powerful method for identifying and quantifying compounds in a mixture. researchgate.net For GC-MS analysis, amino acids and their esters are often derivatized to increase their volatility. nih.gov A common derivatization process involves esterification followed by acylation (e.g., with pentafluoropropionic anhydride) to create methyl ester-pentafluoropropionyl (Me-PFP) derivatives, which are amenable to GC separation and MS analysis. nih.gov The mass spectrometer fragments the derivatized molecules in a predictable manner, producing a characteristic fragmentation pattern or "fingerprint" that aids in structural confirmation and product identification. nih.govnih.gov For example, in the analysis of N-Cbz-L-serine Methyl Ester, the top peak observed in the mass spectrum has an m/z of 91. nih.gov

Table 2: Molecular Weights of this compound and Related Compounds

| Compound | Molecular Formula | Molecular Weight ( g/mol ) |

| L-Serine methyl ester | C₄H₉NO₃ | 119.12 nih.gov |

| L-Serine methyl ester hydrochloride | C₄H₁₀ClNO₃ | 155.58 sigmaaldrich.comnist.gov |

| D-Serine methyl ester hydrochloride | C₄H₁₀ClNO₃ | 155.58 nih.gov |

| N-Cbz-L-serine methyl ester | C₁₂H₁₅NO₅ | 253.25 nih.gov |

| Fmoc-L-serine methyl ester | C₁₉H₁₉NO₅ | 341.3 chemimpex.comscbt.com |

| N-(Triphenylmethyl)-DL-serine methyl ester | C₂₃H₂₃NO₃ | 361.44 vwr.com |

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. For this compound and its derivatives, IR spectroscopy can confirm the presence of key structural features such as O-H (hydroxyl), N-H (amine), C=O (ester carbonyl), and C-O bonds. researchgate.netijtrd.com The analysis of an L-serine methyl ester hydrochloride crystal identified the presence of its characteristic functional groups. researchgate.net The IR spectrum of L-serine itself shows characteristic absorption bands for OH stretching, NH₃⁺ groups, C-H stretching, and COO⁻ symmetric stretching. ijtrd.com The comparison between the IR spectra of L-serine methyl ester and its hydrochloride salt shows distinct differences, reflecting the protonation state of the amine group. researchgate.net

Table 3: Characteristic IR Absorption Frequencies for L-Serine

| Functional Group | Wavenumber (cm⁻¹) |

| OH Stretching | 3462 |

| NH₃⁺ Stretching | 3091 |

| C-H Stretching | 2920, 2741 |

| COO⁻ Symmetric Stretching | 1410 |

| C-OH | 1124 |

| Source: Data from FTIR analysis of L-Serine single crystal. ijtrd.com |

Chromatographic Approaches for Purity Assessment and Quantification

Chromatographic techniques are essential for separating this compound from starting materials, by-products, and other impurities, as well as for quantifying the compound in various matrices.

Gas Chromatography (GC) for Purity and Quantification

Gas Chromatography (GC) is a highly effective technique for assessing the purity of volatile compounds. researchgate.net For this compound, which has a relatively high boiling point, GC analysis is often performed after derivatization to increase its volatility. nih.govresearchgate.net A common method involves converting the amino acid ester to its N-trifluoroacetyl n-butyl ester derivative. researchgate.net GC, particularly when coupled with a Flame Ionization Detector (FID), provides a robust method for quantification and purity assessment. researchgate.net The purity of derivatives such as N-(Triphenylmethyl)-DL-serine methyl ester has been determined to be >98.0% by GC analysis. vwr.com GC-MS is also a powerful tool for both the quantification and identification of this compound in complex mixtures, as demonstrated in the analysis of reaction products after deprotection. researchgate.net

Table 4: Example GC Column Types for this compound Analysis

| Column Type | Common Use |

| HP-1 / HP-5 | General purity analysis for high-boiling point compounds. researchgate.net |

| Carbowax | Alternative stationary phase for direct analysis. researchgate.net |

| Source: Discussion on GC analysis of L-serine methyl ester. researchgate.net |

High-Performance Liquid Chromatography (HPLC) for Analytical and Preparative Applications

High-Performance Liquid Chromatography (HPLC) is a versatile technique used for both the analysis and purification of this compound and its derivatives. researchgate.net Reversed-phase HPLC (RP-HPLC) is a common mode used for these compounds. researchgate.net

For analytical purposes, HPLC can quantify this compound, though direct UV detection can be challenging due to the lack of a strong chromophore. researchgate.net Detection can be achieved at low wavelengths (e.g., 200-210 nm) or by using detectors like an Evaporative Light Scattering Detector (ELSD). researchgate.netsielc.com To enhance sensitivity for UV detection, derivatization with a UV-active tag, such as forming N-Benzyloxycarbonyl-L-serine Methyl Ester, can be employed. researchgate.net HPLC methods have been developed to separate underivatized serine and its derivatives from other amino acids using mixed-mode columns. sielc.com The purity of derivatives like Fmoc-L-serine methyl ester is routinely assessed by HPLC, with purities of ≥99.5% being reported. chemimpex.com

Preparative HPLC is a powerful tool for isolating and purifying this compound derivatives on a larger scale, which is crucial for obtaining high-purity material for subsequent research steps.

Table 5: Example HPLC Conditions for Amino Acid Separation

| Parameter | Condition |

| Column | Primesep 100, 4.6x250 mm, 5 µm |

| Mobile Phase | Acetonitrile / Water |

| Buffer | Phosphoric acid or Formic acid |

| Flow Rate | 1.0 mL/min |

| Detection | UV (200 nm), ELSD |

| Source: Method for separation of serine and other amino acids. sielc.com |

Derivatization Strategies for HPLC Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and quantification of amino acids and their derivatives, including this compound. However, this compound lacks a strong native chromophore or fluorophore, making its detection by common HPLC detectors like UV-Vis or fluorescence challenging, especially at low concentrations. researchgate.netnih.gov To overcome this limitation, pre-column or post-column derivatization is employed. This process involves reacting the analyte with a chemical reagent to attach a moiety that is readily detectable, thereby enhancing sensitivity and selectivity. psu.eduacademicjournals.org

For this compound, derivatization primarily targets its primary amino group. The choice of reagent depends on the analytical goal, such as improving detection sensitivity or separating enantiomers.

Fluorescent Derivatization for Enhanced Sensitivity: Fluorescence derivatization offers exceptional sensitivity, allowing for the detection of analytes at picomole levels. academicjournals.org Common reagents convert the non-fluorescent this compound into a highly fluorescent product.

o-Phthalaldehyde (OPA): Reacts rapidly with primary amines at room temperature in the presence of a thiol co-reagent (e.g., N-acetyl-cysteine) to form fluorescent isoindole derivatives. nih.govresearchgate.net While the derivatives can be unstable, the method is fast and widely used. mdpi.com

Naphthalene-2,3-dicarboxaldehyde (NDA): An analog of OPA, NDA reacts with primary amines in the presence of cyanide ions to form stable and highly fluorescent cyanobenz[f]isoindole (CBI) derivatives. mdpi.com NDA derivatives are noted for their higher sensitivity and stability compared to OPA derivatives. mdpi.com

4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F): This reagent reacts with primary and secondary amines to yield fluorescent products, typically requiring heating to facilitate the reaction. researchgate.netmdpi.com

Dansyl Chloride (DNS-Cl): 1-Dimethylaminonaphthalene-5-sulfonyl chloride has long been used to derivatize primary and secondary amines, forming fluorescent sulfonamides that can be detected at low concentrations. researchgate.netmdpi.com

Chiral Derivatization for Enantiomeric Resolution: To separate the D- and L-enantiomers of this compound on a standard achiral HPLC column, a chiral derivatizing agent (CDA) is used. The CDA, being enantiomerically pure, reacts with both enantiomers of the analyte to form a pair of diastereomers. These diastereomers have different physicochemical properties and can be separated by conventional reversed-phase HPLC. nih.govmdpi.com

Marfey's Reagent (FDAA): Nα-(2,4-Dinitro-5-fluorophenyl)-L-alaninamide (FDAA) is a widely used CDA for the stereochemical analysis of amino acids. nih.gov It reacts with the amino group of this compound to form diastereomers that can be resolved chromatographically and detected by UV absorbance. nih.govresearchgate.net Variants of Marfey's reagent, where L-alaninamide is replaced with other L-amino acid amides like L-valinamide or L-leucinamide, have also been developed to improve resolution. researchgate.net

o-Phthalaldehyde (OPA) with Chiral Thiols: The combination of OPA with a chiral thiol, such as N-tert-butyloxycarbonyl-D-cysteine (Boc-D-Cys), creates diastereomeric isoindole derivatives that are fluorescent and can be separated for enantiomeric analysis. researchgate.net

Other Chiral Reagents: Agents like 2,3,4,6-tetra-O-acetyl-β-d-glucopyranosyl isothiocyanate (GITC) and (S)-N-(4-nitrophenoxycarbonyl)phenylalanine methoxyethyl ester (S-NIFE) are also effective for creating separable diastereomers of amino acids and their esters. nih.gov

The selection of a derivatization strategy is critical and is based on the specific requirements of the analysis, including sensitivity, the need for enantiomeric separation, and the complexity of the sample matrix.

Table 1: Common Derivatization Reagents for HPLC Analysis of this compound

| Reagent | Abbreviation | Target Group | Purpose | Detection Method | Reference |

|---|---|---|---|---|---|

| o-Phthalaldehyde / Thiol | OPA | Primary Amine | Sensitivity | Fluorescence | researchgate.net |

| Naphthalene-2,3-dicarboxaldehyde / CN⁻ | NDA | Primary Amine | Sensitivity & Stability | Fluorescence | mdpi.com |

| 1-Dimethylaminonaphthalene-5-sulfonyl chloride | DNS-Cl | Primary Amine | Sensitivity | Fluorescence | mdpi.com |

| Nα-(2,4-Dinitro-5-fluorophenyl)-L-alaninamide | FDAA (Marfey's Reagent) | Primary Amine | Enantiomeric Resolution | UV | nih.govresearchgate.net |

| o-Phthalaldehyde / N-tert-butyloxycarbonyl-D-cysteine | OPA / Boc-D-Cys | Primary Amine | Enantiomeric Resolution | Fluorescence | researchgate.net |

X-ray Crystallography for Absolute Configuration and Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. This technique provides precise information on bond lengths, bond angles, and conformational details, and is uniquely capable of establishing the absolute configuration of a chiral molecule without reference to other chiral compounds.

The crystal structure of L-serine methyl ester hydrochloride (C₄H₁₀NO₃⁺·Cl⁻) has been determined through single-crystal X-ray diffraction. iucr.orguu.nlresearchgate.netnih.gov The analysis confirms the molecular structure and provides critical insights into its solid-state conformation and intermolecular interactions. The compound crystallizes in the monoclinic space group P2₁, an enantiopure space group consistent with the material being derived from L-serine. iucr.orgresearchgate.net

In the solid state, the backbone of the L-serine methyl ester cation adopts an extended conformation. uu.nlnih.gov The torsion angles O1—C1—C2—N1 and C4—O1—C1—C2 are reported as -175.99(7)° and 179.72(7)°, respectively, indicating a nearly planar arrangement of the backbone atoms. uu.nlnih.gov The crystal packing is dominated by a robust network of hydrogen bonds. The ammonium (B1175870) group (NH₃⁺) and the hydroxyl group (-OH) act as hydrogen bond donors, while the chloride anion (Cl⁻) serves as the primary hydrogen bond acceptor. iucr.orguu.nl These intermolecular O—H···Cl and N—H···Cl interactions link the molecules into two-dimensional layers parallel to the (001) crystal plane. iucr.orgresearchgate.net These layers are separated by the more hydrophobic methyl ester groups in the c-direction. uu.nl